molecular formula C10H16N2O3 B2950799 Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239763-53-1

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2950799
CAS No.: 1239763-53-1
M. Wt: 212.249
InChI Key: ZLDTXFWGIDMYCH-UHFFFAOYSA-N
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Description

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate ( 1239763-53-1) is a chemical compound offered for research applications. This pyrazole derivative has a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol . Its structure features an ethoxycarbonyl group and an isopropoxy substituent on the pyrazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development and exploration of novel heterocyclic systems. It serves as a key building block for the synthesis of more complex molecules with potential pharmacological activities. As a versatile scaffold, it can be used to create compound libraries for high-throughput screening in drug discovery efforts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet (SDS). Note: The product may require cold-chain transportation and is subject to stock availability .

Properties

IUPAC Name

ethyl 1-methyl-5-propan-2-yloxypyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-10(13)8-6-9(12(4)11-8)15-7(2)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDTXFWGIDMYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may utilize transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, such as cancer and diabetes.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

Key structural analogs differ primarily in substituents at positions 1, 3, and 4. Similarity scores (0.80–0.97) highlight close relationships (Table 1):

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate 1269293-48-2 Br (5), Me (1), Et (3) 0.89 Bromo vs. isopropoxy
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 51986-17-5 OH (5), Me (1), Et (3) 0.90 Hydroxy vs. isopropoxy
Methyl 5-bromo-1H-pyrazole-3-carboxylate 1328893-17-9 Br (5), H (1), Me (3) 0.97 Methyl ester, no N-methylation
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate 1881328-90-0 ClCO (3), Me (1), Et (5) N/A Reactive chlorocarbonyl group

Sources :

Substituent Effects on Physicochemical Properties

  • Electronic and Steric Effects: Bromo substituents (e.g., 1269293-48-2) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions . Hydroxy groups (e.g., 51986-17-5) enable hydrogen bonding, improving aqueous solubility but reducing membrane permeability .
  • Ester Group Variations :

    • Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates than methyl esters, prolonging half-life in vivo .

Reactivity and Functionalization

  • Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0) serves as an intermediate for amide or ester formation, highlighting the reactivity of the 3-carboxylate position .
  • Bromo analogs (e.g., 1328893-17-9) are precursors for Suzuki-Miyaura couplings, enabling aryl diversification .

Biological Activity

Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate is a compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry and agrochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : Approximately 172.19 g/mol

The compound features a pyrazole ring with an isopropoxy group and a carboxylate functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving hydrazines and carbonyl compounds. Notable synthetic pathways include:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Continuous Flow Processes : Employed in industrial settings to enhance yield and purity by maintaining controlled reaction conditions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been reported to inhibit key oncogenic pathways such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

These targets are crucial in various cancers, making this compound a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against bacterial strains, suggesting mechanisms that disrupt cell membrane integrity and lead to cell lysis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • It may act as an inhibitor or activator of certain biological processes, contributing to its antitumor and anti-inflammatory properties.

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of less than 10 µM against several tested lines, highlighting its potential as a lead compound for cancer therapy .

Anti-inflammatory Research

In another investigation, the compound was tested for its ability to reduce inflammation in a murine model. The findings demonstrated a significant reduction in edema and inflammatory markers, supporting its use in anti-inflammatory drug development .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-isopropoxy-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves condensation reactions of hydrazine derivatives with β-keto esters. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate intermediates can react with isopropoxy-substituted electrophiles under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization includes adjusting reaction time (10–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%). Characterization by 1H^1H NMR (e.g., δ 1.21–1.48 ppm for isopropoxy and ethyl groups) and ESI-MS (e.g., m/z 450.2 [M+1]) is critical .

Q. How should researchers safely handle and store this compound in laboratory settings?

Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid ignition sources due to potential decomposition into toxic gases (e.g., CO, nitrogen oxides) .
  • Storage: Keep in airtight containers at 0–8°C in a dry, ventilated area. Separate from strong oxidizers to prevent reactive hazards .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H NMR identifies substituent patterns (e.g., isopropoxy δ 1.21–1.48 ppm; pyrazole ring protons δ 6.62–7.80 ppm) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 450.2 [M+1]) and fragmentation patterns .
  • FT-IR: Peaks at 1700–1750 cm1^{-1} confirm ester carbonyl groups.

Q. What are the key steps in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent Selection: Use slow evaporation in ethanol or acetone to grow single crystals.
  • Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Refinement: Use SHELXL for structure solution and refinement, with Olex2 or Mercury for visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational modeling predictions?

Answer:

  • Validation Tools: Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) norms. Use Mercury’s Packing Similarity module to compare experimental vs. DFT-optimized structures .
  • Twinning Analysis: For ambiguous diffraction patterns, apply SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Density Functional Theory (DFT): Compare calculated (B3LYP/6-311+G(d,p)) and experimental geometries to identify steric/electronic mismatches .

Q. What strategies are effective in analyzing hydrogen-bonding networks and supramolecular interactions in its crystal lattice?

Answer:

  • Graph Set Analysis: Use Etter’s methodology to classify hydrogen bonds (e.g., C(6)\text{C}(6) chains or R22(8)\text{R}_2^2(8) rings) .
  • Mercury’s Materials Module: Map interaction motifs (e.g., π-π stacking, C–H···O bonds) and quantify their geometric parameters .
  • Hirshfeld Surfaces: Visualize intermolecular contacts (e.g., dnorm_{\text{norm}}) to identify dominant interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in derivatives?

Answer:

  • Derivative Synthesis: Introduce substituents at the pyrazole C-5 position (e.g., trifluoromethyl, aryl groups) to modulate electronic effects .
  • Biological Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC50_{50} values against cancer cell lines .
  • Computational Docking: Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2 or EGFR) .

Q. What methodologies assess environmental impact and degradation pathways in ecological studies?

Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS .
  • Soil Mobility Tests: Use OECD Guideline 106 to measure adsorption coefficients (Koc_{\text{oc}}) in soil-water systems .
  • Microbial Degradation: Incubate with Pseudomonas spp. and monitor metabolic byproducts (e.g., via 1H^1H NMR or GC-MS) .

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